molecular formula C21H26BrN3O B2836139 N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 882080-87-7

N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide

Cat. No.: B2836139
CAS No.: 882080-87-7
M. Wt: 416.363
InChI Key: HSOOLXIOSSQRNR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 2,4-dimethylphenyl group and an acetamide side chain terminating in a 4-bromo-3-methylphenyl moiety. This structure combines aromatic bromination and methyl substitution, which may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O/c1-15-4-7-20(17(3)12-15)25-10-8-24(9-11-25)14-21(26)23-18-5-6-19(22)16(2)13-18/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOOLXIOSSQRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogues

Compound Name Substituent on Piperazine R Group on Acetamide Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Reported)
Target Compound 2,4-Dimethylphenyl 4-Bromo-3-methylphenyl ~403.3* Not reported Not explicitly reported
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl 4-(p-Tolyl)thiazol-2-yl 422.54 289–290 MMP inhibition (anti-inflammatory)
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 3-Chlorophenyl 4-Bromo-2-methylphenyl 422.75 Not reported Not explicitly reported
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-Chlorophenyl 4-(p-Tolyl)thiazol-2-yl 426.96 282–283 MMP inhibition (anti-inflammatory)
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-Fluorophenyl 4-(p-Tolyl)thiazol-2-yl 410.51 269–270 MMP inhibition (anti-inflammatory)

*Calculated based on molecular formula C₁₉H₂₁BrN₃O.

Key Observations:

Substituent Effects on Piperazine: The target compound’s 2,4-dimethylphenyl group on piperazine enhances lipophilicity compared to electron-withdrawing substituents (e.g., 4-chloro, 4-fluoro) in analogues 14 and 13. This may improve membrane permeability but reduce solubility .

Acetamide Terminal Modifications :

  • The 4-bromo-3-methylphenyl group in the target compound contrasts with thiazole-linked aromatic systems in compounds 13–14. Thiazole rings are associated with enhanced antimicrobial and anti-inflammatory activities , suggesting the target compound may lack these specific activities unless modified.

Pharmacological Comparisons

Antimicrobial and Antifungal Activity

  • : Acetamide derivatives with benzo[d]thiazol-5-ylsulfonyl-piperazine moieties (e.g., compounds 47–50) exhibit potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) and fungi (e.g., Candida albicans). These activities are attributed to the sulfonyl and thiazole groups, which are absent in the target compound .
  • Implication : The target compound’s bromophenyl and dimethylphenyl groups may prioritize receptor binding over direct antimicrobial effects.

Anti-Inflammatory Potential

  • : Piperazine-acetamide derivatives with thiazole rings (e.g., compounds 13–15) inhibit matrix metalloproteinases (MMPs), key mediators of inflammation. Their IC₅₀ values range from 0.8–1.2 µM, driven by thiazole-mediated interactions with MMP active sites .
  • Implication : The target compound’s lack of a thiazole ring may limit MMP inhibition but could target other pathways (e.g., GPCRs via piperazine).

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